molecular formula C12H12N4O4 B2471989 N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide CAS No. 924871-49-8

N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B2471989
CAS No.: 924871-49-8
M. Wt: 276.252
InChI Key: AYPGUCNVJZZMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxol-5-yl Group: This step involves the coupling of the oxadiazole ring with a benzo[d][1,3]dioxole derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Aminoethyl Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide: Lacks the aminoethyl group.

    N-(2-aminoethyl)-1,3,4-oxadiazole-2-carboxamide: Lacks the benzo[d][1,3]dioxol-5-yl group.

    N-(2-aminoethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide: Contains a phenyl group instead of the benzo[d][1,3]dioxol-5-yl group.

Uniqueness

N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide is unique due to the presence of both the aminoethyl and benzo[d][1,3]dioxol-5-yl groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

IUPAC Name

N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c13-3-4-14-10(17)12-16-15-11(20-12)7-1-2-8-9(5-7)19-6-18-8/h1-2,5H,3-4,6,13H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPGUCNVJZZMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.